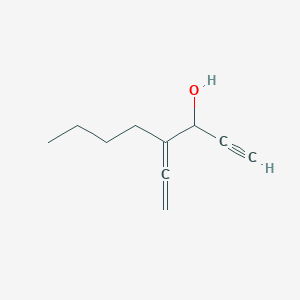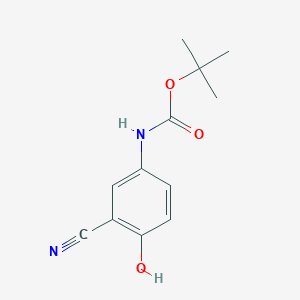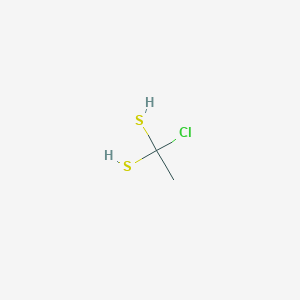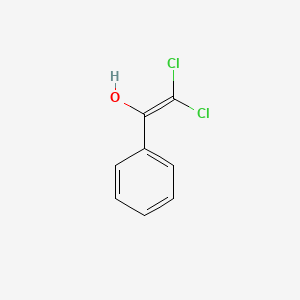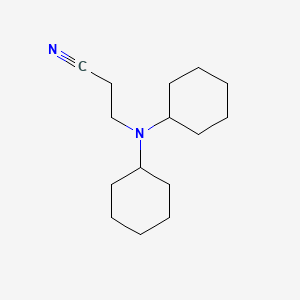![molecular formula C14H30N2O B14225375 (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol CAS No. 627519-31-7](/img/structure/B14225375.png)
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a cyclooctyl group attached to an aminoethyl chain, which is further connected to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol typically involves the following steps:
Formation of the Aminoethyl Chain: The initial step involves the preparation of the aminoethyl chain. This can be achieved by reacting ethylenediamine with cyclooctylamine under controlled conditions.
Attachment to Butanol Backbone: The aminoethyl chain is then attached to the butanol backbone through a nucleophilic substitution reaction. This step requires the use of a suitable base, such as sodium hydride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sodium hydride, aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Alkylated amines, halogenated compounds.
Aplicaciones Científicas De Investigación
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects, such as inhibition or activation of enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[2-(cyclohexylamino)ethylamino]butan-1-ol: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
(2S)-2-[2-(cyclopentylamino)ethylamino]butan-1-ol: Contains a cyclopentyl group instead of a cyclooctyl group.
Uniqueness
The uniqueness of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol lies in its cyclooctyl group, which imparts distinct steric and electronic properties. This makes the compound particularly suitable for specific applications in medicinal chemistry and organic synthesis, where these properties are advantageous.
Propiedades
Número CAS |
627519-31-7 |
|---|---|
Fórmula molecular |
C14H30N2O |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol |
InChI |
InChI=1S/C14H30N2O/c1-2-13(12-17)15-10-11-16-14-8-6-4-3-5-7-9-14/h13-17H,2-12H2,1H3/t13-/m0/s1 |
Clave InChI |
WAUXDEHGBXRYHX-ZDUSSCGKSA-N |
SMILES isomérico |
CC[C@@H](CO)NCCNC1CCCCCCC1 |
SMILES canónico |
CCC(CO)NCCNC1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


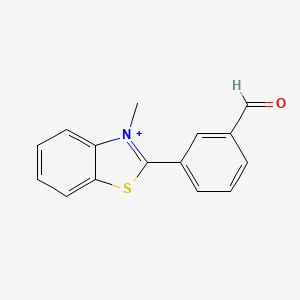
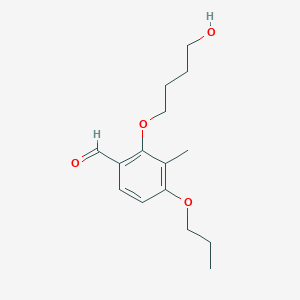

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
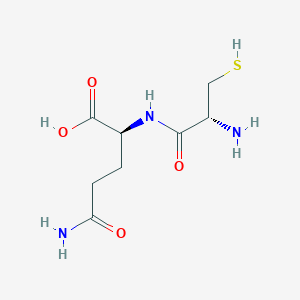
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
